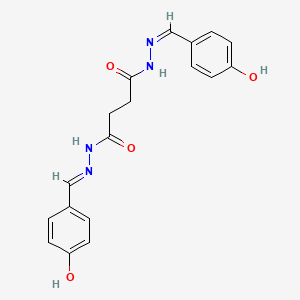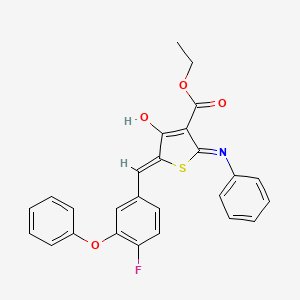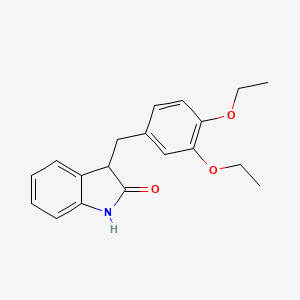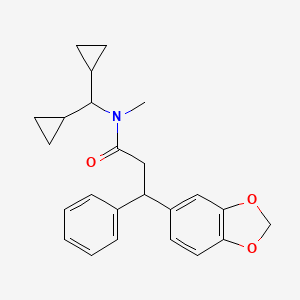![molecular formula C17H20N2O4 B6068947 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068947.png)
2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one, also known as AG-120 or Ivosidenib, is a small molecule inhibitor that targets the mutant isocitrate dehydrogenase-1 (IDH1) enzyme. This compound has been extensively studied for its potential therapeutic applications in various cancers, including acute myeloid leukemia (AML) and glioma.
作用機序
2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one selectively inhibits mutant IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-HG. Mutant IDH1 enzyme catalyzes the conversion of isocitrate to 2-HG, which is a potent inhibitor of various cellular processes. The decrease in 2-HG levels leads to the restoration of normal cellular differentiation and decreased proliferation in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to selectively inhibit mutant IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-HG. This decrease in 2-HG levels has been associated with the restoration of normal cellular differentiation and decreased proliferation in cancer cells. In clinical studies, 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to be well-tolerated, with no significant adverse events reported.
実験室実験の利点と制限
One of the major advantages of 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one is its selective inhibition of mutant IDH1 enzyme, which makes it a promising therapeutic agent for various cancers. However, one of the limitations of 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one is its potential off-target effects, which may limit its therapeutic efficacy.
将来の方向性
There are several future directions for the research on 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one. One of the potential future directions is the development of combination therapies that target multiple pathways in cancer cells. Another potential future direction is the development of biomarkers that can predict the response to 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one in various cancers.
合成法
The synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the key intermediate, which is further reacted with 7-methyl-1,5-diazabicyclo[4.3.0]non-5-ene to yield 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one.
科学的研究の応用
2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in various cancers, including AML and glioma. In preclinical studies, 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to selectively inhibit mutant IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG). This decrease in 2-HG levels has been associated with the restoration of normal cellular differentiation and decreased proliferation in cancer cells.
特性
IUPAC Name |
2-(1,3-benzodioxole-5-carbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-18-7-2-5-17(16(18)21)6-8-19(10-17)15(20)12-3-4-13-14(9-12)23-11-22-13/h3-4,9H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKWWAPIRNIAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6068875.png)
![2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B6068883.png)
![5-[(2-hydroxy-1,1-dimethylethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6068885.png)
![2-[2-(3-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B6068900.png)

![2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-benzothiophene-3-ol](/img/structure/B6068912.png)
![(1S*,4S*)-2-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6068916.png)

![N-mesityl-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6068927.png)

![2-[(benzylamino)methylene]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6068952.png)
![N-[1-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide](/img/structure/B6068968.png)
